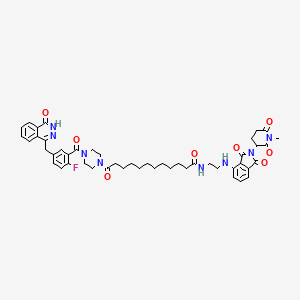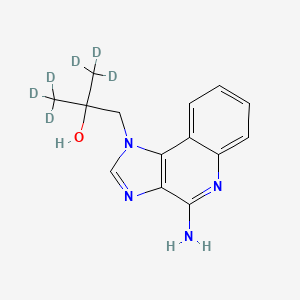
L-Pyrrolysine (lithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Pyrrolysine (lithium) est un acide aminé unique qui est codé génétiquement et utilisé dans la biosynthèse des protéines dans certains archées et bactéries méthanogènes. Il n’est pas présent chez l’homme. Ce composé contient un groupe α-amino et un groupe acide carboxylique, avec une chaîne latérale pyrroline similaire à celle de la lysine. L’ion lithium dans ce contexte est souvent associé à ses applications dans divers domaines, notamment la chimie, la biologie et la médecine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La L-pyrrolysine est synthétisée in vivo en joignant deux molécules de L-lysine. Une molécule de lysine est d’abord convertie en (3R)-3-méthyl-D-ornithine, qui est ensuite ligaturée à une deuxième lysine. Un groupe NH2 est éliminé, suivi d’étapes de cyclisation et de déshydratation pour donner de la L-pyrrolysine .
Méthodes de production industrielle
La production industrielle de composés du lithium implique souvent l’extraction du lithium à partir de minéraux tels que la spodumène et la petalite, suivie d’une série de réactions chimiques pour produire du carbonate de lithium ou de l’hydroxyde de lithium. Ces composés peuvent ensuite être utilisés dans diverses applications, y compris la synthèse de la L-pyrrolysine .
Analyse Des Réactions Chimiques
Types de réactions
La L-pyrrolysine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles à son incorporation dans les protéines et à sa fonction dans les systèmes biologiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions de la L-pyrrolysine comprennent l’hydroxylamine, la N-méthylhydroxylamine et le dithionite. Ces réactifs aident à la formation et à la stabilisation de la structure cyclique de la pyrroline .
Principaux produits formés
Les principaux produits formés à partir des réactions de la L-pyrrolysine comprennent divers dérivés qui sont incorporés dans les protéines. Ces dérivés jouent des rôles essentiels dans les fonctions catalytiques des enzymes impliquées dans la production de méthane chez les archées méthanogènes .
Applications de la recherche scientifique
La L-pyrrolysine a plusieurs applications de recherche scientifique, notamment son utilisation dans :
Chimie : En tant qu’acide aminé unique, il est utilisé dans l’étude de la synthèse des protéines et de la fonction enzymatique.
Biologie : Il est essentiel à la croissance et au métabolisme de certains archées et bactéries méthanogènes.
Applications De Recherche Scientifique
L-Pyrrolysine has several scientific research applications, including its use in:
Chemistry: As a unique amino acid, it is used in the study of protein synthesis and enzyme function.
Biology: It is essential for the growth and metabolism of certain methanogenic archaea and bacteria.
Mécanisme D'action
Le mécanisme d’action de la L-pyrrolysine implique son incorporation dans les protéines par un processus unique de codage génétique. Il est codé par le codon UAG, qui est généralement un codon stop, et son incorporation est médiée par un ARNt et une synthétase d’ARNt spécifiques. La structure cyclique de la pyrroline de la L-pyrrolysine joue un rôle crucial dans les fonctions catalytiques des enzymes, en particulier celles impliquées dans la production de méthane .
Comparaison Avec Des Composés Similaires
La L-pyrrolysine est unique parmi les acides aminés en raison de son codage génétique et de son rôle dans la production de méthane. Des composés similaires comprennent :
Lysine : Un acide aminé standard ayant une structure de chaîne latérale similaire, mais sans cycle de pyrroline.
Ornithine : Un intermédiaire dans la synthèse de la L-pyrrolysine, impliqué dans le cycle de l’urée.
L’unicité de la L-pyrrolysine réside dans son codage génétique et son rôle spécifique dans le métabolisme des archées méthanogènes, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C12H20LiN3O3 |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
lithium;(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C12H21N3O3.Li/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18;/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t8-,9+,10-;/m1./s1 |
Clé InChI |
HBIJBNVTTMNPPD-YMQJAAJZSA-M |
SMILES isomérique |
[Li+].C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)[O-])N |
SMILES canonique |
[Li+].CC1CC=NC1C(=O)NCCCCC(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)


![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

